methyl 3-(4-bromo-1H-pyrazol-1-yl)butanoate

Medicinal Chemistry Agrochemical Synthesis Building Blocks

Methyl 3-(4-bromo-1H-pyrazol-1-yl)butanoate is a functionalized pyrazole derivative with the molecular formula C8H11BrN2O2 and a molecular weight of 247.09 g/mol. It is characterized by a 4-bromo substituent on the pyrazole ring, which serves as a versatile handle for transition metal-catalyzed cross-coupling reactions, and a methyl ester group on a butanoate side chain, providing a site for further derivatization such as hydrolysis or reduction.

Molecular Formula C8H11BrN2O2
Molecular Weight 247.09 g/mol
CAS No. 1183663-73-1
Cat. No. B1457307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 3-(4-bromo-1H-pyrazol-1-yl)butanoate
CAS1183663-73-1
Molecular FormulaC8H11BrN2O2
Molecular Weight247.09 g/mol
Structural Identifiers
SMILESCC(CC(=O)OC)N1C=C(C=N1)Br
InChIInChI=1S/C8H11BrN2O2/c1-6(3-8(12)13-2)11-5-7(9)4-10-11/h4-6H,3H2,1-2H3
InChIKeyNVDATDCAPHMJGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(4-bromo-1H-pyrazol-1-yl)butanoate (CAS 1183663-73-1) - Procurement Specifications and Research Utility


Methyl 3-(4-bromo-1H-pyrazol-1-yl)butanoate is a functionalized pyrazole derivative with the molecular formula C8H11BrN2O2 and a molecular weight of 247.09 g/mol . It is characterized by a 4-bromo substituent on the pyrazole ring, which serves as a versatile handle for transition metal-catalyzed cross-coupling reactions, and a methyl ester group on a butanoate side chain, providing a site for further derivatization such as hydrolysis or reduction [1]. The compound is primarily offered by chemical suppliers as a building block for research and development, typically with a minimum purity specification of 95% and in a liquid physical form .

Why Methyl 3-(4-bromo-1H-pyrazol-1-yl)butanoate Cannot Be Arbitrarily Replaced by Other Pyrazole Derivatives


Substitution of methyl 3-(4-bromo-1H-pyrazol-1-yl)butanoate with a close analog is not straightforward due to significant differences in key physicochemical properties and the regiospecific placement of functional groups. Even minor structural changes, such as altering the position of attachment on the pyrazole ring (e.g., methyl 4-(4-bromo-1H-pyrazol-1-yl)butanoate ), modifying the ester group (e.g., ethyl 2-(4-bromo-1H-pyrazol-1-yl)butanoate ), or removing the bromine atom (e.g., 3-(1H-pyrazol-1-yl)butanoic acid ), result in different molecular weights, lipophilicities (cLogP), and synthetic origins. These variations directly impact the compound's behavior as a chemical intermediate, including its solubility, reactivity, and the physical state of the final product. The following quantitative evidence provides a direct comparison of these critical differentiators, enabling a data-driven procurement decision.

Quantitative Differentiation of Methyl 3-(4-bromo-1H-pyrazol-1-yl)butanoate: A Comparative Evidence Guide


Molecular Weight Comparison Against Positional Isomer and Non-Brominated Analog

The molecular weight of the target compound provides a clear differentiator from both a positional isomer and a non-brominated analog. Methyl 3-(4-bromo-1H-pyrazol-1-yl)butanoate has a molecular weight of 247.09 g/mol , which is identical to its positional isomer methyl 4-(4-bromo-1H-pyrazol-1-yl)butanoate (247.09 g/mol) , meaning that mass-based methods like LC-MS cannot distinguish them. However, it is significantly heavier than the non-brominated acid analog 3-(1H-pyrazol-1-yl)butanoic acid (154.17 g/mol) . This 60% increase in mass is due to the presence of the bromine atom and the methyl ester, and it has direct implications for physicochemical property predictions, purification methods, and detection sensitivity in mass spectrometry-based assays.

Medicinal Chemistry Agrochemical Synthesis Building Blocks

Physical State Differentiation: Liquid Target Compound vs. Solid Positional Isomer

A practical and often overlooked differentiator is the physical state of the neat compound. Methyl 3-(4-bromo-1H-pyrazol-1-yl)butanoate is specified by vendors as a liquid at room temperature . In contrast, its close positional isomer, methyl 4-(4-bromo-1H-pyrazol-1-yl)butanoate, is described as a solid . This is a critical distinction for laboratory handling, as it eliminates the need for pre-weighing dissolution or melting steps required for a solid reagent. For automated liquid handling systems or high-throughput experimentation setups, this difference in physical form can determine the compound's suitability for a given workflow, directly impacting the speed and precision of reagent addition.

Medicinal Chemistry Agrochemical Synthesis Process Chemistry

Lipophilicity (cLogP) Differentiation from Ethyl Ester Analog for Property Prediction

While direct experimental LogP data for the target compound is unavailable in the primary literature, calculated partition coefficients (cLogP) highlight a significant lipophilicity difference compared to an ethyl ester analog. The target compound has a reported cLogP value of 1.0-1.2 [1], indicating moderate lipophilicity. In contrast, the structurally related analog ethyl 2-(4-bromo-1H-pyrazol-1-yl)butanoate has a higher calculated cLogP of 2.89 . This difference of over 1.5 log units predicts that the target compound is less lipophilic, which would translate to better aqueous solubility and potentially different membrane permeability and in vivo distribution if used as a precursor in a drug discovery program. This information is crucial for structure-activity relationship (SAR) studies and for prioritizing building blocks for specific physicochemical profiles.

Medicinal Chemistry Drug Discovery ADME Prediction

Synthetic Utility: Reactivity Advantage of 4-Bromo Substituent via Cross-Coupling Chemistry

The presence of a bromine atom at the 4-position of the pyrazole ring is a strategic feature that confers high synthetic utility, which is absent in non-halogenated analogs like 3-(1H-pyrazol-1-yl)butanoic acid . This site enables participation in powerful transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, for the introduction of aryl, heteroaryl, or alkenyl groups. This is supported by literature on 4-bromo-1H-pyrazole systems, which demonstrate that the C-4 bromine atom is an effective handle for this transformation, with reported yields as high as 99% for the synthesis of 4-arylpyrazoles via Kumada coupling [1]. This capability allows for a systematic and modular approach to diversifying the pyrazole core, a strategy not possible with the non-brominated comparator. The target compound's bromo substituent therefore represents a distinct advantage for the creation of focused chemical libraries and the exploration of structure-activity relationships.

Organic Synthesis Medicinal Chemistry Cross-Coupling Reactions

Application Scenarios for Methyl 3-(4-bromo-1H-pyrazol-1-yl)butanoate Based on Verifiable Evidence


High-Throughput Experimentation (HTE) for Library Synthesis

The liquid physical state of methyl 3-(4-bromo-1H-pyrazol-1-yl)butanoate, as documented by vendors , makes it an ideal candidate for high-throughput experimentation (HTE) workflows. Unlike solid analogs that require pre-dissolution or melting, this liquid building block can be directly and accurately dispensed by automated liquid handlers. Its 4-bromo substituent enables modular library synthesis via Suzuki or other cross-coupling reactions, allowing for rapid parallel diversification of a common core [1]. This combination of physical form and reactive handle streamlines the generation of large, diverse compound libraries for drug discovery or agrochemical screening.

Early-Stage Drug Discovery with a Focus on Solubility

In early-stage medicinal chemistry, managing lipophilicity is critical to avoid ADME (absorption, distribution, metabolism, excretion) issues. The target compound's predicted cLogP of 1.0-1.2 is significantly lower than that of a common ethyl ester analog (cLogP 2.89) . A medicinal chemist aiming to improve the aqueous solubility and pharmacokinetic profile of a lead series may therefore prioritize this methyl ester building block over a more lipophilic alternative. The higher predicted solubility, combined with the synthetic versatility of the bromo group, makes it a strategically sound choice for hit-to-lead optimization where favorable drug-like properties are a primary goal.

Synthesis of Advanced Intermediates via Palladium Catalysis

The core value of methyl 3-(4-bromo-1H-pyrazol-1-yl)butanoate is its dual functionality: a cross-coupling handle and a protected carboxylic acid. A process or medicinal chemist can exploit the 4-bromo substituent to perform a Suzuki-Miyaura reaction, installing a desired aryl or heteroaryl group with high efficiency (based on yields of up to 99% for analogous 4-bromopyrazole systems) [1]. Following this diversification, the methyl ester can be hydrolyzed under basic conditions to reveal a free carboxylic acid, which can then be further coupled to amines to form amide bonds. This two-step sequence (cross-coupling then amidation) offers a highly efficient and modular route to elaborate pyrazole-containing molecules, such as potential pharmaceuticals or agrochemicals, from a single, versatile building block.

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